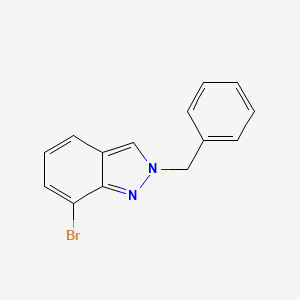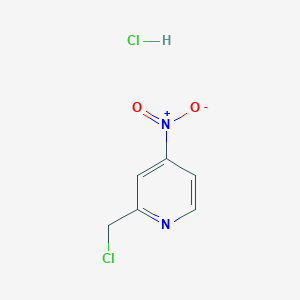
2-(Chloromethyl)-4-nitropyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-nitropyridine hydrochloride is a chemical compound with significant applications in various fields of science and industry It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-nitropyridine hydrochloride typically involves the chloromethylation of 4-nitropyridine. One common method involves the reaction of 4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and distillation are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-nitropyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as azides, thiols, and ethers.
Reduction: The primary product is 2-(Chloromethyl)-4-aminopyridine.
Oxidation: Oxidation products may include pyridine carboxylic acids or other oxidized derivatives.
科学研究应用
2-(Chloromethyl)-4-nitropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-nitropyridine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions instead of a nitro group.
2-(Chloromethyl)pyridine Hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-4-nitropyridine hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C6H6Cl2N2O2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-nitropyridine;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-5-3-6(9(10)11)1-2-8-5;/h1-3H,4H2;1H |
InChI 键 |
VWYGOPMQVHSNEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
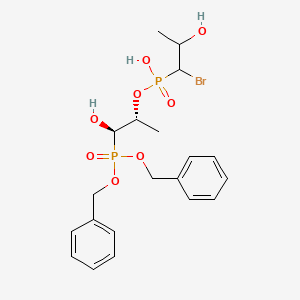

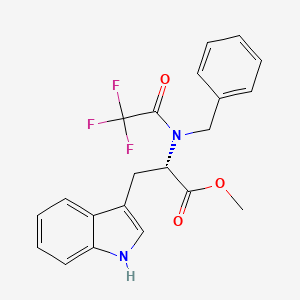

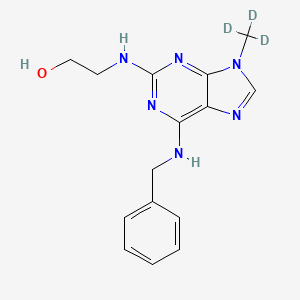
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
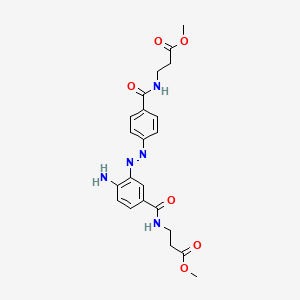
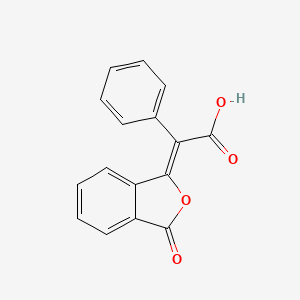
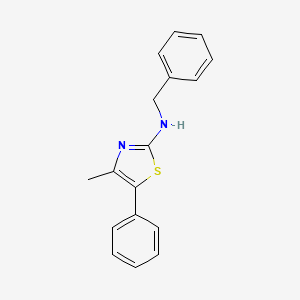

![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
